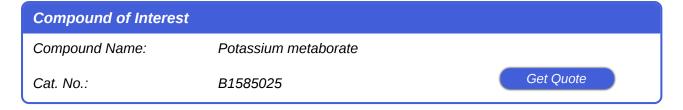


# A Comprehensive Technical Guide to the Physical Properties of Crystalline Potassium Metaborate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Crystalline **potassium metaborate** (KBO<sub>2</sub>) is an inorganic compound that has garnered significant interest across various scientific disciplines due to its unique structural and physicochemical properties. As a member of the borate family of compounds, it serves as a precursor and key component in the synthesis of advanced materials, specialty glasses, and nonlinear optical crystals. Its utility in drug development is also being explored, particularly in the formulation of amorphous solid dispersions and as a buffering agent. This technical guide provides an in-depth overview of the core physical properties of crystalline **potassium metaborate**, complete with detailed experimental protocols and structured data for ease of reference and comparison.

# **Physicochemical Properties**

Crystalline **potassium metaborate** typically appears as a white solid.[1][2] It is soluble in water and insoluble in ethanol.[1][2]

### **Crystallographic Data**

The crystal structure of **potassium metaborate** has been determined to be rhombohedral, belonging to the space group R3c.[3] The structure is characterized by the presence of the



planar metaborate radical (B<sub>3</sub>O<sub>6</sub>)<sup>3-</sup>, which consists of a ring of three borate triangles.[3][4] This is in contrast to the endless chain of BO<sub>3</sub> triangles found in compounds like calcium metaborate.[3][4]

Property	Value	Reference	
Crystal System	Rhombohedral	[3]	
Space Group	R3c (D 3d 6 )	[3]	
Lattice Parameters (rhombohedral)	a <sub>r</sub> = 7.76 Å, α = 110° 36′	[3][5]	
Lattice Parameters (hexagonal)	a = 12.76 Å, c = 7.34 Å	[6]	
Molecules per unit cell (Z)	6	[3][5]	
Density (experimental)	2.348 g/cm <sup>3</sup>	[3][4]	

### **Interatomic Distances and Bond Angles**

Detailed structural analysis has provided precise measurements of the bond lengths and angles within the **potassium metaborate** crystal. The BO<sub>3</sub> groups are slightly distorted.[3]

Bond	Distance (Å)	Reference	
B-O (endocyclic)	1.398	[6]	
B-O (exocyclic)	1.331	[6]	
0-0	2.30, 2.38	[3][4]	
K-O	2.82	[3][4]	

Angle	Value (°)	Reference
B-O(II)-B	126	[4][5]
O-B-O	113	[4][5]



### **Thermal Properties**

**Potassium metaborate** exhibits high thermal stability, with a melting point of 947 °C.[1] The thermodynamic properties of solid **potassium metaborate** have been extensively studied and are summarized in the table below.

Temperature (K)	Heat Capacity (Cp) (J/mol·K)	Standard Entropy (S°) (J/mol·K)	Enthalpy (H° - H°298.15) (kJ/mol)
298.15	67.02	79.93	0.00
400	76.63	101.1	7.33
500	83.93	119.0	15.38
600	89.85	134.8	24.07
700	94.68	149.1	33.31
800	98.61	162.0	42.98
900	101.8	173.8	53.00
1000	104.3	184.6	63.31
1100	106.2	194.7	73.84
1200	107.7	204.0	84.54

Data sourced from the NIST-JANAF Thermochemical Tables.[7]

# **Optical Properties**

Crystalline **potassium metaborate** is known to be birefringent.[5] The refractive indices have been reported as  $\omega = 1.526$  and  $\varepsilon = 1.450$ , indicating strong negative birefringence, which is accounted for by the planar structure of the (B<sub>3</sub>O<sub>6</sub>)<sup>3-</sup> radical.[5]

# **Experimental Protocols Synthesis of Crystalline Potassium Metaborate**







A common method for the synthesis of crystalline **potassium metaborate** involves the reaction of potassium hydroxide and boric acid.

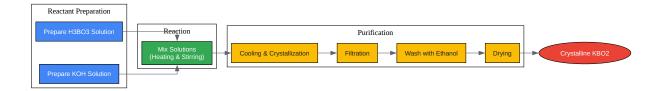
### Materials:

- Potassium hydroxide (KOH)
- Boric acid (H<sub>3</sub>BO<sub>3</sub>)
- · Distilled water
- Ethanol

#### Procedure:

- Prepare aqueous solutions of potassium hydroxide and boric acid.
- Mix the solutions, often with heating and stirring, to facilitate the reaction. The molar ratio of the reactants can be varied to obtain different potassium borate species.[8]
- Cool the resulting solution to induce crystallization. The formation of needle-shaped hexagonal crystals has been observed when a melt is cooled rapidly.[4]
- Isolate the crystals by filtration.
- Wash the crystals with ethanol to remove any unreacted starting materials and by-products.
   [8]
- Dry the purified crystals in an oven at a suitable temperature.





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Synthesis Workflow for Crystalline **Potassium Metaborate**.

# Crystal Structure Determination via X-ray Diffraction (XRD)

The determination of the crystal structure of **potassium metaborate** is primarily achieved through single-crystal X-ray diffraction.

#### Methodology:

- Crystal Selection and Mounting: A suitable single crystal of potassium metaborate is selected and mounted on a goniometer head.
- Data Collection: The crystal is exposed to a monochromatic X-ray beam. The diffraction patterns are collected using a detector as the crystal is rotated. For **potassium metaborate**, oscillation and Laue methods have been used.[5]
- Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
- Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.
- Structure Solution: The positions of the atoms within the unit cell are determined. For
   potassium metaborate, two-dimensional Fourier analyses were employed to determine the



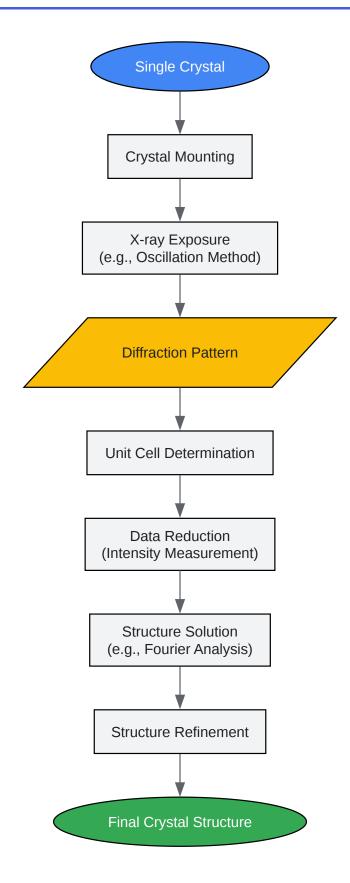




atomic parameters.[3][4]

• Structure Refinement: The atomic coordinates and thermal parameters are adjusted to obtain the best fit between the observed and calculated diffraction patterns.





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Workflow for Crystal Structure Determination by XRD.



### **Density Determination**

The density of crystalline **potassium metaborate** can be determined using the suspension method.[5]

### Methodology:

- Liquid Selection: Choose two miscible liquids, one denser and one less dense than the crystal. For **potassium metaborate**, methylene iodide and toluene have been used.[5]
- Suspension: Introduce the potassium metaborate crystals into one of the liquids.
- Titration: Add the second liquid dropwise with constant stirring until the crystals remain suspended in the liquid mixture, neither sinking nor floating.
- Density Measurement of the Liquid: The density of the liquid mixture is then measured using a pycnometer or a densitometer. This density is equal to the density of the crystals.

### Conclusion

This technical guide has summarized the key physical properties of crystalline **potassium metaborate**, providing a valuable resource for researchers and professionals in materials science and drug development. The presented data, sourced from peer-reviewed literature, offers a solid foundation for understanding the behavior of this compound. The detailed experimental protocols and workflows provide practical guidance for the synthesis and characterization of crystalline **potassium metaborate**, facilitating further research and application development.

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